An In-Depth Technical Guide to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
An In-Depth Technical Guide to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers and developers.
Core Molecular Characteristics
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate (CAS No. 54120-92-2) is a solid, yellow to white crystalline compound.[1] Its core structure consists of a fused benzene and oxazole ring system, functionalized with a chloro group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 54120-92-2 | |
| Molecular Formula | C₉H₆ClNO₃ | |
| Molecular Weight | 211.60 g/mol | |
| Appearance | Yellow to white solid | [1] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Elucidation
The synthesis of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate can be approached through a multi-step sequence, leveraging established methodologies for the formation of the benzoxazole core and subsequent functional group manipulations. A plausible and efficient synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for Methyl 2-chlorobenzo[d]oxazole-5-carboxylate.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This initial step involves the esterification of 3-amino-4-hydroxybenzoic acid.
-
Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent cyclization step and to improve solubility in organic solvents.
-
Procedure:
-
Suspend 3-amino-4-hydroxybenzoic acid in anhydrous methanol.[2]
-
Add trimethylsilyl chloride (TMSCl) dropwise to the suspension.[2]
-
Heat the reaction mixture at 55°C for 48 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 3-amino-4-hydroxybenzoate.[2]
-
Part 2: Synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
The intermediate from Part 1 is then cyclized to form the benzoxazolone core.
-
Rationale: The ortho-aminophenol functionality of the starting material reacts with a phosgene equivalent to form the cyclic carbamate, which is the 2-oxobenzoxazole ring system. Triphosgene is often preferred over phosgene gas due to its solid form and safer handling.
-
Procedure:
-
Dissolve Methyl 3-amino-4-hydroxybenzoate in a suitable aprotic solvent (e.g., THF, dioxane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in the same solvent in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to obtain Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate.
-
Part 3: Synthesis of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
The final step is the conversion of the 2-oxo group to the 2-chloro functionality.
-
Rationale: The 2-oxobenzoxazole is a cyclic carbamate, and the oxygen can be replaced by a chlorine atom using a strong chlorinating agent. This transformation is a common method for the preparation of 2-chlorobenzoxazoles.[3]
-
Procedure:
-
Combine Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added when using SOCl₂.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess chlorinating agent by pouring the reaction mixture onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Methyl 2-chlorobenzo[d]oxazole-5-carboxylate.
-
Reactivity and Chemical Behavior
The chemical reactivity of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate is primarily dictated by the electrophilic nature of the carbon atom at the 2-position of the benzoxazole ring. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the 2-position of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate.
Nucleophilic Substitution Reactions
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile introduction of diverse functional groups at this position, making Methyl 2-chlorobenzo[d]oxazole-5-carboxylate a versatile building block for the synthesis of a library of derivatives. For instance, the reaction of 2,5-dichlorobenzoxazole with ammonia to replace the 2-chloro group with an amino group is a known process.[4]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Rationale: To demonstrate the utility of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate as a synthetic intermediate, a general protocol for its reaction with a primary amine is provided.
-
Procedure:
-
Dissolve Methyl 2-chlorobenzo[d]oxazole-5-carboxylate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
-
Potential Applications in Drug Discovery and Materials Science
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The presence of the reactive 2-chloro group and the methyl ester on Methyl 2-chlorobenzo[d]oxazole-5-carboxylate provides two handles for further chemical modification, making it an attractive starting material for the synthesis of novel bioactive compounds.
The fused aromatic system also suggests potential applications in materials science, particularly in the development of organic electronics and fluorescent materials.
Safety and Handling
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1] Recommended storage temperature is between 2-8°C.
References
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PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
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